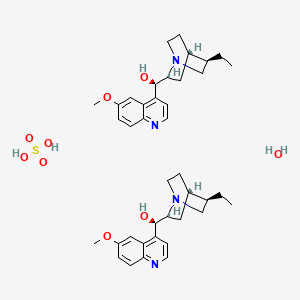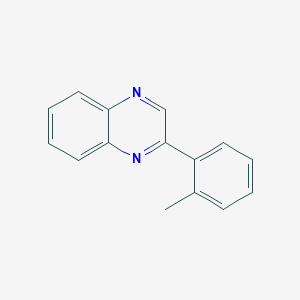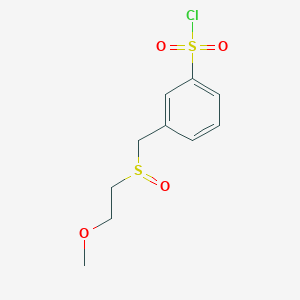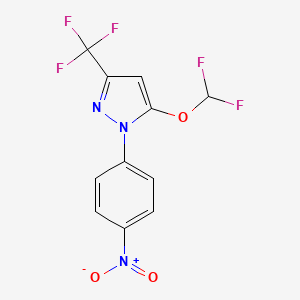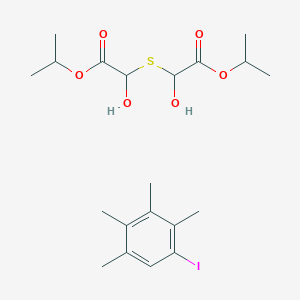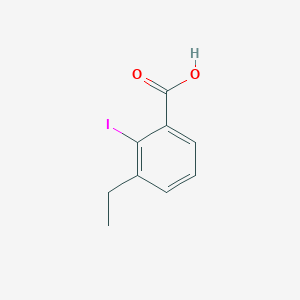
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone is an organic compound characterized by the presence of an imidazole ring and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Coupling of the Two Moieties: The final step involves coupling the imidazole ring with the cyclopropyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
(1H-Imidazol-2-yl)(1-methylcyclopropyl)amine: Similar structure but with an amine group instead of a ketone.
(1H-Imidazol-2-yl)(1-methylcyclopropyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness: (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone is unique due to the presence of both the imidazole ring and the cyclopropyl group, which confer distinct chemical and biological properties. The ketone functional group also plays a crucial role in its reactivity and interactions with other molecules.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
1H-imidazol-2-yl-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C8H10N2O/c1-8(2-3-8)6(11)7-9-4-5-10-7/h4-5H,2-3H2,1H3,(H,9,10) |
InChIキー |
LCBSFDUMURIMSE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C(=O)C2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


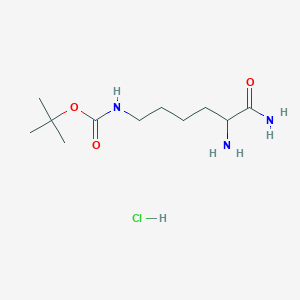
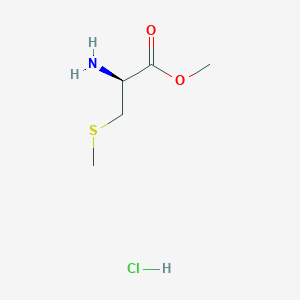


![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
